molecular formula C22H28N2O7 B586455 2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid CAS No. 1795142-59-4

2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid

Cat. No.: B586455
CAS No.: 1795142-59-4
M. Wt: 438.51
InChI Key: PXTGQZLUNOONBX-KEHSGKOUSA-N
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Description

2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid is a deuterium-labeled derivative of N-Deformyl Formoterol Fumarate. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule can significantly affect its pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Deformyl Formoterol-d6 Fumarate involves the deuteration of N-Deformyl Formoterol Fumarate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of N-Deformyl Formoterol-d6 Fumarate follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Deformyl Formoterol-d6 Fumarate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

N-Deformyl Formoterol-d6 Fumarate is widely used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Studies: Used in various in vitro and in vivo studies to investigate biological processes.

    Industrial Applications: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of N-Deformyl Formoterol-d6 Fumarate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life and reduced metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Deformyl Formoterol-d6 Fumarate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to improved stability and reduced metabolic degradation, making it a valuable tool in drug development and research .

Properties

IUPAC Name

2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,9D2,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTGQZLUNOONBX-KEHSGKOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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